molecular formula C40H38O10 B14417412 2-Propen-1-one, 1-(3-((1S,5R,6S)-6-(2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-3-(2,4-dihydroxyphenyl)-, (2E)- CAS No. 81381-68-2

2-Propen-1-one, 1-(3-((1S,5R,6S)-6-(2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-3-(2,4-dihydroxyphenyl)-, (2E)-

Cat. No.: B14417412
CAS No.: 81381-68-2
M. Wt: 678.7 g/mol
InChI Key: KBAPHKOHTBBCTO-PLGQSUQOSA-N
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Description

2-Propen-1-one, 1-(3-((1S,5R,6S)-6-(2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-3-(2,4-dihydroxyphenyl)-, (2E)- is a complex organic compound characterized by multiple hydroxyl groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds that undergo a series of functional group transformations, including hydroxylation, alkylation, and cyclization. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, it may be studied for its potential biological activity, including antioxidant, anti-inflammatory, or antimicrobial properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as drug development for treating various diseases.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(3-((1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-3-(2,4-dihydroxyphenyl)-, (2E)-
  • 2-Propen-1-one, 1-(3-((1S,5R,6S)-6-(3-methyl-2-butenyl)benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-3-(2,4-dihydroxyphenyl)-, (2E)-

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

CAS No.

81381-68-2

Molecular Formula

C40H38O10

Molecular Weight

678.7 g/mol

IUPAC Name

(E)-1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C40H38O10/c1-20(2)4-9-26-32(44)14-12-28(38(26)48)40(50)36-29(25-10-8-24(42)19-35(25)47)16-21(3)17-30(36)37-33(45)15-11-27(39(37)49)31(43)13-6-22-5-7-23(41)18-34(22)46/h4-8,10-15,17-19,29-30,36,41-42,44-49H,9,16H2,1-3H3/b13-6+/t29-,30-,36-/m0/s1

InChI Key

KBAPHKOHTBBCTO-PLGQSUQOSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=C(C=C(C=C5)O)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=C(C=C(C=C5)O)O)O

Origin of Product

United States

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